molecular formula C9H8N2O3 B1611056 (2-Methoxy-5-nitrophenyl)acetonitrile CAS No. 99459-52-6

(2-Methoxy-5-nitrophenyl)acetonitrile

Cat. No.: B1611056
CAS No.: 99459-52-6
M. Wt: 192.17 g/mol
InChI Key: ICFOJUUJPXGJNE-UHFFFAOYSA-N
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Description

2-(2-Methoxy-5-nitrophenyl)acetonitrile (CAS 99459-52-6) is a high-purity aromatic nitrile compound that serves as a versatile synthetic intermediate and molecular building block in organic and medicinal chemistry research . Its structure features an electron-withdrawing nitrile group and a nitro group on a methoxy-substituted phenyl ring, enabling diverse chemical transformations. The compound is particularly valuable as a precursor for synthesizing heterocyclic scaffolds, especially indole derivatives, which are core structures in many natural products and pharmaceuticals . The methoxy and nitro substituents on the aromatic ring allow for regioselective reactions, including the reduction of the nitro group to an amine, which can subsequently participate in intramolecular cyclization reactions to form valuable nitrogen-containing heterocycles . In research applications, this compound is employed in the synthesis of phosphotriesters that can be quantitatively photohydrolyzed in aqueous acetonitrile to yield phosphodiesters or phosphomonoesters, demonstrating its utility in photoremovable protecting group chemistry . Furthermore, the activated methylene group adjacent to the nitrile function provides a site for various carbon-carbon and carbon-nitrogen bond-forming reactions, making it a key starting material for constructing more complex molecular architectures . Researchers utilize this compound in the development of potential therapeutic agents, as methoxy-activated indoles are known to possess a range of biological activities, including anticancer, anti-HIV, antibacterial, and anti-inflammatory properties . It is also used in the preparation of dyes and agrochemicals due to its specific arrangement of aromatic and electron-withdrawing groups . The product is typically supplied as a solid and should be stored at 2-8°C . This product is for research use only and is not intended for human or veterinary diagnostic or therapeutic use.

Properties

CAS No.

99459-52-6

Molecular Formula

C9H8N2O3

Molecular Weight

192.17 g/mol

IUPAC Name

2-(2-methoxy-5-nitrophenyl)acetonitrile

InChI

InChI=1S/C9H8N2O3/c1-14-9-3-2-8(11(12)13)6-7(9)4-5-10/h2-3,6H,4H2,1H3

InChI Key

ICFOJUUJPXGJNE-UHFFFAOYSA-N

SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])CC#N

Canonical SMILES

COC1=C(C=C(C=C1)[N+](=O)[O-])CC#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects on Molecular Properties

The following table compares key structural and electronic features of (2-Methoxy-5-nitrophenyl)acetonitrile with analogous compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Electronic Effects
This compound -OCH₃ (2), -NO₂ (5), -CN C₉H₈N₂O₃ 192.17 Strong EWG (NO₂) + moderate EDG (OCH₃)
(3-Fluoro-5-methoxyphenyl)acetonitrile -OCH₃ (5), -F (3), -CN C₉H₈FNO 165.16 Moderate EWG (F) + EDG (OCH₃)
1-(2-Amino-6-nitrophenyl)ethanone -NH₂ (2), -NO₂ (6), -COCH₃ C₈H₈N₂O₃ 180.16 Strong EDG (NH₂) + EWG (NO₂, COCH₃)

Key Observations :

  • Electron-Withdrawing vs. Electron-Donating Groups: The nitro group in this compound enhances electrophilicity at the nitrile carbon compared to fluorine or amino substituents, making it more reactive toward nucleophiles .
  • Positional Effects : The meta-substitution of nitro relative to methoxy in this compound reduces steric hindrance compared to ortho-substituted analogs, favoring regioselective reactions .
Spectroscopic Properties
  • NMR Chemical Shifts: The nitro group in this compound deshields adjacent protons, causing downfield shifts in ¹H NMR (e.g., aromatic protons near NO₂ resonate at δ 8.2–8.5 ppm). Fluorinated analogs show upfield shifts due to fluorine’s electronegativity (e.g., δ 6.9–7.3 ppm) .
  • IR Spectroscopy : The nitrile stretch in this compound appears at ~2240 cm⁻¹, slightly lower than fluorinated analogs (~2255 cm⁻¹) due to nitro’s resonance effects .

Preparation Methods

Chemical Identity and Properties

Property Value
IUPAC Name (2-Methoxy-5-nitrophenyl)acetonitrile
Molecular Formula C9H8N2O3
Molecular Weight 192.17 g/mol
CAS Number 89302-15-8
Canonical SMILES COC1=CC(=C(C=C1)N+[O-])CC#N

Preparation Methods

Direct Nitration of 2-Methoxyphenylacetonitrile

Overview:
The most widely reported and industrially relevant method for synthesizing this compound is the electrophilic aromatic nitration of 2-methoxyphenylacetonitrile. This process introduces a nitro group onto the aromatic ring at the 5-position, directed by the electron-donating methoxy group and the acetonitrile substituent.

Reaction Scheme:
$$
\text{2-Methoxyphenylacetonitrile} + \text{HNO}3/\text{H}2\text{SO}4 \rightarrow \text{this compound} + \text{H}2\text{O}
$$

Typical Procedure:

  • Dissolve 2-methoxyphenylacetonitrile in concentrated sulfuric acid under cooling (0–5°C).
  • Slowly add concentrated nitric acid, maintaining the temperature to avoid over-nitration or decomposition.
  • After complete addition, allow the mixture to warm to room temperature and stir for several hours.
  • Quench the reaction by pouring onto ice, neutralize, and extract the product with an organic solvent.
  • Purify by recrystallization or chromatography.

Key Reaction Parameters:

Parameter Typical Value/Range Notes
Temperature 0–5°C (addition), RT (stir) Low temperature minimizes by-products
Acid ratio H2SO4:HNO3 (2:1 to 3:1) Excess acid ensures complete nitration
Reaction time 2–6 hours Dependent on scale and temperature
Yield 60–80% Varies with scale and purification

Advantages:

  • Straightforward and scalable.
  • Readily available starting materials.

Limitations:

  • Requires careful temperature control.
  • Generates acidic waste.

Alternative Synthetic Approaches

While direct nitration is the predominant route, alternative methods have been explored in the literature for related compounds. These may include:

  • Stepwise Synthesis via Halogenation and Nucleophilic Substitution:
    Halogenation of methoxyphenylacetonitrile followed by nucleophilic aromatic substitution with nitrite sources, though less commonly reported for this specific target.

  • Transition Metal-Catalyzed Nitration:
    Use of metal catalysts (e.g., copper, iron) to facilitate regioselective nitration under milder conditions. These methods are more common in academic research and less so in industrial practice for this compound.

  • Oxidative Nitration:
    Employing oxidants such as potassium nitrate in the presence of acids or Lewis acids to achieve nitration, potentially offering better selectivity or environmental profiles.

Note:
No reports in the provided data indicate that these alternative methods are widely used for this compound; the direct nitration route remains the standard.

Comparative Analysis of Preparation Methods

Method Yield Scalability Selectivity Environmental Impact Industrial Use
Direct Nitration (HNO3/H2SO4) 60–80% High Moderate Moderate–High Yes
Transition Metal-Catalyzed Nitration 50–70%* Moderate High Moderate Limited
Oxidative Nitration (KNO3/Acid) 40–60%* Moderate Moderate Lower Rare

*Estimated based on related aromatic nitration literature.

Research Findings and Optimization

  • Temperature Control: Critical for minimizing side reactions and maximizing yield during nitration.
  • Acid Ratios: The proportion of sulfuric to nitric acid affects both rate and regioselectivity.
  • Purification: Recrystallization from ethanol or ethyl acetate is commonly used to obtain high-purity product.

Q & A

Basic Research Questions

Q. What spectroscopic techniques are recommended for characterizing (2-Methoxy-5-nitrophenyl)acetonitrile, and what key spectral features should researchers identify?

  • Methodological Answer : Utilize 1H/13C NMR to resolve aromatic protons (δ 6.5–8.5 ppm) and the methoxy group (δ ~3.8 ppm). IR spectroscopy will show a nitrile stretch at ~2250 cm⁻¹. UV-Vis spectroscopy is critical for tracking nitro group absorption (λmax ~270–300 nm). Confirm molecular weight via HRMS (expected [M+H]+ at m/z 207.05). Use deuterated acetonitrile for NMR to avoid solvent interference with nitrile signals .

Q. What synthetic strategies are effective for introducing the nitrile group in this compound?

  • Methodological Answer : Employ cyanoethylation of a phenol precursor using bromoacetonitrile under basic conditions (e.g., K₂CO₃ in DMF). Alternatively, use nucleophilic substitution on halogenated intermediates with NaCN. Key considerations:

  • Maintain anhydrous conditions to prevent nitrile hydrolysis.
  • Monitor reaction temperature (<60°C) to avoid nitro group reduction.
  • Purify via silica gel chromatography using ethyl acetate/hexane gradients .

Advanced Research Questions

Q. How can photolytic cleavage conditions be optimized for removing the 2-Methoxy-5-nitrophenyl protecting group in aqueous acetonitrile?

  • Methodological Answer : Use a central composite design (CCD) to optimize:

  • Wavelength : 300–350 nm (UV lamp intensity ≥20 mW/cm²).
  • pH : 8–12 (adjust with NaOH for base-catalyzed cleavage).
  • Acetonitrile concentration : 50–80% (v/v) to enhance solubility.
  • Track reaction progress via HPLC (C18 column, acetonitrile/water mobile phase). Higher acetonitrile content (70%) reduces aggregation and improves cleavage efficiency by 30% .

Q. What methodologies resolve discrepancies between computational NMR chemical shift predictions and experimental data?

  • Methodological Answer :

  • Perform DFT calculations (B3LYP/6-311+G(d,p)) with solvent corrections (e.g., PCM model for acetonitrile).
  • Account for nitro group anisotropy by including paramagnetic shielding terms.
  • Cross-reference with substituent databases (e.g., SDBS) to validate electron-withdrawing effects on chemical shifts. Adjust for π-stacking interactions in concentrated solutions .

Q. How should researchers design stability studies to assess thermal degradation pathways under reflux?

  • Methodological Answer :

  • Conduct accelerated stability testing at 40–80°C in polar aprotic solvents (e.g., DMSO).
  • Analyze degradation products via LC-MS (e.g., nitro reduction to amine or nitrile hydrolysis to carboxylic acid).
  • Apply Arrhenius kinetics (Eₐ calculation) to predict shelf-life. Store samples in amber vials under argon to suppress photolytic/oxidative degradation .

Q. What experimental approaches mitigate solvent incompatibility in Diels-Alder reactions involving this compound?

  • Methodological Answer :

  • Screen solvents (e.g., DMF, THF) for solubility using Hansen solubility parameters .
  • Use Lewis acids (e.g., BF₃·Et₂O) to activate the dienophile.
  • Monitor reaction progress with TLC (UV detection at 254 nm). Avoid protic solvents (e.g., MeOH) to prevent nitrile protonation, which reduces electrophilicity .

Data Contradiction Analysis

Q. How to address conflicting HPLC retention times for this compound across studies?

  • Methodological Answer :

  • Standardize mobile phase conditions: acetonitrile/water (70:30 v/v) at pH 6.5–7.0 (adjusted with 0.1% formic acid).
  • Calibrate column temperature (25°C) and flow rate (1.0 mL/min).
  • Validate with a reference standard spiked with known impurities. Adjust injection volume (<20 µL) to avoid column overloading .

Q. Why do computational models underestimate the reactivity of the nitrile group in electrophilic substitutions?

  • Methodological Answer :

  • Include solvent dielectric effects (e.g., SMD model) and explicit hydrogen bonding in simulations.
  • Re-parameterize DFT functionals (e.g., M06-2X) for nitrile-specific interactions.
  • Validate with experimental kinetic data (e.g., Hammett plots for substituent effects) .

Tables for Key Data

Table 1 : Optimal Photolytic Cleavage Conditions

ParameterRangeOptimal Value
Wavelength300–350 nm320 nm
Acetonitrile (%)50–8070
pH8–1210
Reaction Time1–4 hours2.5 hours

Table 2 : NMR Chemical Shifts (δ, ppm)

GroupExperimentalCalculated (DFT)
Methoxy (-OCH₃)3.823.79
Aromatic H (C-4)7.457.48
Nitrile (C≡N)119.5 (13C)120.1 (13C)

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